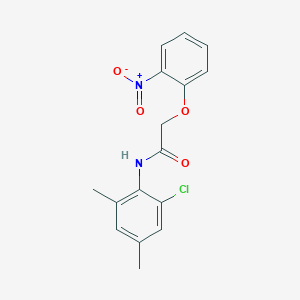

![molecular formula C10H12N4O2S B5628198 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of thieno[2,3-d]pyrimidin derivatives, including compounds similar to 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, often involves multi-step reactions starting from basic thiophene or pyrimidine structures. For example, the synthesis can include condensation, cyclization, and substitution reactions, utilizing starting materials such as ethyl mercaptoacetate or chloroacetate and various catalysts or reagents to achieve the desired product (Cai Dejiao, 2011).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by a fused ring system combining thiophene and pyrimidine moieties. Advanced techniques such as X-ray crystallography and density functional theory (DFT) are used to determine and analyze the crystal structure, bond lengths, bond angles, and overall geometry of these compounds. For instance, studies have determined the crystal system and space group of related compounds, providing insights into their molecular electrostatic potential and intermolecular interactions (Pei Huang et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo various chemical reactions, including cyclization, substitution, and hydrazinolysis, leading to the formation of novel compounds with diverse functional groups. These reactions are crucial for modifying the chemical structure and properties of the base molecule for specific applications. The reactivity of these compounds can be influenced by different substituents on the thiophene and pyrimidine rings, affecting their potential biological and pharmacological activities (S. Tumkevičius, 1994).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing essential data for their processing and formulation in different applications.

Chemical Properties Analysis

Thieno[2,3-d]pyrimidin derivatives exhibit a range of chemical properties, including antimicrobial, antifungal, and antitumor activities. Their chemical behavior is significantly influenced by the nature of substituents attached to the core structure, which can enhance their biological activity and selectivity towards specific targets. Studies have shown that specific derivatives exhibit marked inhibition against various cancer cell lines, indicating their potential as anticancer agents (Pei Huang et al., 2020).

作用機序

While the exact mechanism of action of “2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide” is not specified in the retrieved papers, thieno[2,3-d]pyrimidin-4-one derivatives have been found to display antimycobacterial activity . This suggests that they may act by inhibiting the growth of Mycobacterium tuberculosis.

将来の方向性

The development of new anti-TB compounds is critical to reduce TB incidence and accomplish the End TB Strategy milestone . Thieno[2,3-d]pyrimidin-4-one derivatives, including “2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide”, may have potential in this regard. Future research could focus on further optimizing these compounds and assessing their efficacy in preclinical and clinical studies.

特性

IUPAC Name |

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-2-6-3-7-9(17-6)12-5-14(10(7)16)4-8(15)13-11/h3,5H,2,4,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHULMCVJIYLBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5628122.png)

![N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea](/img/structure/B5628127.png)

![9-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628129.png)

![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628134.png)

![ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5628135.png)

![4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine](/img/structure/B5628142.png)

![(3R*,4S*)-4-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5628160.png)

![5-((2S)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B5628163.png)

![[(3aS*,9bS*)-2-(2-methyl-3-furoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5628176.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5628190.png)

![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)